N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes ethoxy, fluorophenyl, and methoxy groups attached to a pyridazinecarboxamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the ethoxyphenyl and fluorophenyl groups: These groups can be introduced via nucleophilic aromatic substitution reactions, where the pyridazine ring is reacted with ethoxyphenyl and fluorophenyl halides in the presence of a base.
Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated aromatic compounds in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N~3~-(4-methoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydro-3-pyridazinecarboxamide
- N~3~-(4-ethoxyphenyl)-1-(4-chlorophenyl)-6-methoxy-4-oxo-1,4-dihydro-3-pyridazinecarboxamide
Uniqueness
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to the specific combination of ethoxy, fluorophenyl, and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4/c1-3-28-16-10-6-14(7-11-16)22-20(26)19-17(25)12-18(27-2)24(23-19)15-8-4-13(21)5-9-15/h4-12H,3H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRUQVLFAIZPLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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